4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate is a complex organic compound that features a unique combination of benzofuran, chromenone, and cyclopropanecarboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and chromenone intermediates, followed by their coupling and subsequent cyclopropanation.
Benzofuran Intermediate Synthesis: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.
Chromenone Intermediate Synthesis: The chromenone core can be prepared via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Coupling and Cyclopropanation: The benzofuran and chromenone intermediates are then coupled using suitable coupling agents, followed by cyclopropanation using diazo compounds under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the chromenone and cyclopropanecarboxylate moieties can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield benzaldehyde derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The benzofuran and chromenone moieties can interact with enzymes and receptors, modulating their activity. The cyclopropanecarboxylate group can also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl cyclohexanecarboxylate
- 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl 3,4-dimethoxybenzoate
- 7-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one
Uniqueness
4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate is unique due to its combination of benzofuran, chromenone, and cyclopropanecarboxylate moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl] cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-25-18-4-2-3-13-9-19(28-21(13)18)16-11-20(23)27-17-8-7-14(10-15(16)17)26-22(24)12-5-6-12/h2-4,7-12H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRKQMSPQJEKLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OC(=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.